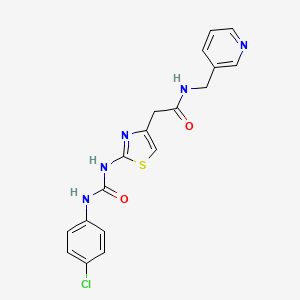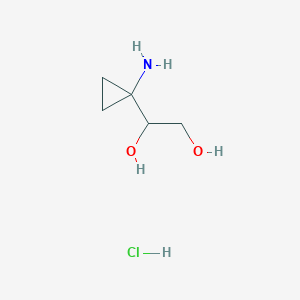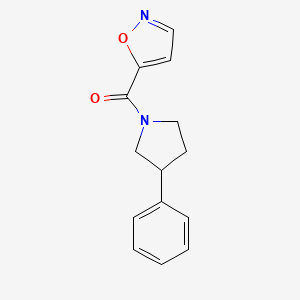
2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(pyridin-3-ylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(pyridin-3-ylmethyl)acetamide is a useful research compound. Its molecular formula is C18H16ClN5O2S and its molecular weight is 401.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Stability Improvements
2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(pyridin-3-ylmethyl)acetamide, due to its potent and efficacious inhibition of PI3Kα and mTOR in vitro and in vivo, has been a subject of modification to improve metabolic stability. One study explored various 6,5-heterocyclic analogues to replace the benzothiazole ring, aiming to reduce or eliminate metabolic deacetylation. The introduction of imidazopyridazine showed similar potency and efficacy to the original compound while minimizing deacetylated metabolites in hepatocytes, highlighting efforts to enhance drug stability (Stec et al., 2011).
Crystal Structure Analysis
The crystal structure of related acetamide compounds has been examined to understand their molecular configuration and interactions better. For example, the chlorophenyl ring orientation with respect to the thiazole ring in certain acetamides has been characterized, offering insights into molecular geometry and potential interaction sites for further modification or drug development processes (Saravanan et al., 2016).
Antimicrobial and Antitubercular Agents
Derivatives of acetamides, including those with chlorophenyl and pyrimidine components, have been synthesized and tested for their antibacterial, antifungal, and antituberculosis activities. These studies suggest the potential of such compounds in treating various infections, demonstrating the versatility of acetamide derivatives in medicinal chemistry (Patel et al., 2006).
Corrosion Inhibitors
Acetamide derivatives have also been explored for their utility outside of biomedical applications, such as their role in corrosion inhibition. By synthesizing and testing various acetamide derivatives, researchers have identified compounds with significant corrosion prevention efficiencies, offering potential applications in materials science and engineering (Yıldırım & Cetin, 2008).
Ligand-Protein Interactions and Solar Cell Efficiency
Benzothiazolinone acetamide analogs have been synthesized and analyzed for their vibrational spectra, electronic properties, and interactions with proteins such as Cyclooxygenase 1 (COX1). Moreover, their potential as photosensitizers in dye-sensitized solar cells (DSSCs) has been evaluated, indicating the diverse applications of acetamide derivatives in both biological and photovoltaic systems (Mary et al., 2020).
Eigenschaften
IUPAC Name |
2-[2-[(4-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(pyridin-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN5O2S/c19-13-3-5-14(6-4-13)22-17(26)24-18-23-15(11-27-18)8-16(25)21-10-12-2-1-7-20-9-12/h1-7,9,11H,8,10H2,(H,21,25)(H2,22,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHTWMXVDRXPBDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(3,4-diethoxyphenyl)-5-(4-fluorophenyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one](/img/structure/B2507063.png)
![(3-Amino-4,6-dimethylfuro[2,3-b]pyridin-2-yl)-(4-chlorophenyl)methanone](/img/structure/B2507065.png)

![(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(3',4'-dichloro-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2507068.png)
![3-[[1-(2,1,3-Benzothiadiazole-5-carbonyl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2507069.png)

![3-[(4-fluorophenyl)(4-phenylpiperazin-1-yl)methyl]-1-(2-furylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one](/img/structure/B2507073.png)


![3-(Oxan-4-yl)-5H,6H,7H,8H,9H-[1,2,4]triazolo-[4,3-a][1,3]diazepine](/img/structure/B2507079.png)

![N-[1-dimethylamino-meth-(E)-ylidene]-2,4-difluorobenzamide](/img/structure/B2507082.png)
![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-nitrobenzamide](/img/structure/B2507084.png)
![3-{6-[(2-Methoxyethyl)amino][1,2,4]triazolo[4,3-b]pyridazin-3-yl}propanoic acid](/img/structure/B2507086.png)
